molecular formula C9F8O2 B12608666 2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one CAS No. 649727-96-8

2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12608666
CAS No.: 649727-96-8
M. Wt: 292.08 g/mol
InChI Key: ZUBWPTKFKDYWSL-UHFFFAOYSA-N
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Description

2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one is a fluorinated organic compound with the molecular formula C9F8O2

Preparation Methods

The synthesis of 2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one typically involves the introduction of fluorine atoms into the benzofuranone structure. One common method involves the reaction of a suitable benzofuranone precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product .

Chemical Reactions Analysis

2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Its unique chemical properties make it a useful tool for studying biological processes involving fluorinated compounds.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications .

Comparison with Similar Compounds

2,4,5,6,7-Pentafluoro-2-(trifluoromethyl)-1-benzofuran-3(2H)-one can be compared with other fluorinated benzofuranone derivatives, such as:

    2,4,5,6,7-Pentafluoro-1-benzofuran-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,4,5,6,7-Pentafluoro-2-methyl-1-benzofuran-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Properties

CAS No.

649727-96-8

Molecular Formula

C9F8O2

Molecular Weight

292.08 g/mol

IUPAC Name

2,4,5,6,7-pentafluoro-2-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9F8O2/c10-2-1-6(5(13)4(12)3(2)11)19-8(14,7(1)18)9(15,16)17

InChI Key

ZUBWPTKFKDYWSL-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)OC(C2=O)(C(F)(F)F)F

Origin of Product

United States

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